P2X3 Receptor Structural Coverage: Differentiating 4-Fluorobenzyl Thiomethyl Substitution from Simpler Thiazole Analogs
The compound is explicitly encompassed by the generic Markush structure of formula (I) in US 10,174,016, which claims 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor inhibitors [1]. The defining structural feature is the 4-fluorobenzyl thiomethyl group at the thiazole 4-position, a substituent motif that distinguishes it from simpler analogs such as 4-methyl or unsubstituted thiazoles that lack the extended aromatic thioether side chain. Within this patent, the exemplified compound filapixant (a close structural relative) demonstrates an IC₅₀ of 7 nM at human P2X3 in a cellular calcium assay [2], establishing a potency benchmark for the chemotype. While the exact IC₅₀ for compound 955836-87-0 is not publicly disclosed, its structural placement within the patent's preferred subgenus indicates it was designed to occupy the P2X3 allosteric pocket recognized by this scaffold.
| Evidence Dimension | Structural occupancy of P2X3 inhibitor chemical space |
|---|---|
| Target Compound Data | Contains 3-bromo and 4-fluorobenzyl thiomethyl motifs; falls within formula (I) of US 10,174,016 |
| Comparator Or Baseline | Filapixant (Bayer clinical candidate): IC₅₀ = 7 nM at hP2X3; simpler 4-methylthiazole or 4-unsubstituted thiazole analogs outside preferred subgenus |
| Quantified Difference | Not quantifiable for target compound alone; class benchmark potency is low nanomolar |
| Conditions | Human P2X3 recombinant cellular calcium assay (comparator data) |
Why This Matters
Procurement of the exact CAS-numbered compound ensures researchers obtain the specific substitution pattern predicted by the patent SAR to engage the P2X3 receptor, rather than an under-substituted analog with unknown or absent target activity.
- [1] Davenport, A.J.; Bräuer, N.; Fischer, O.M.; Rotgeri, A.; Rottmann, A.; Neagoe, I.; Nagel, J.; Godinho-Coelho, A.; Klar, J. 1,3-Thiazol-2-yl substituted benzamides. U.S. Patent 10,174,016, January 8, 2019. View Source
- [2] Guide to MALARIA PHARMACOLOGY. Filapixant ligand activity chart. https://www.guidetomalariapharmacology.org/ligandId/12345 (accessed 2026-04-29). View Source
